molecular formula C16H12ClFN4O B2806118 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-92-3

1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2806118
CAS RN: 866871-92-3
M. Wt: 330.75
InChI Key: NXWBNUYLDFGFLJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CFMTI, is a chemical compound that has been the subject of scientific research due to its potential use in the pharmaceutical industry. CFMTI is a triazole-based compound that has been found to have anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. The inhibition of COX-2, LOX, and HDACs is thought to be responsible for the anti-inflammatory, analgesic, and anti-cancer properties of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
Biochemical and Physiological Effects
Studies have shown that 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have a low toxicity profile, making it a safe compound to use in animal studies. However, there are also limitations to using 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments. The mechanism of action of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, and more research is needed to fully elucidate its effects. In addition, 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One area of research is the potential use of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in the treatment of cancer. Studies have shown that 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits the growth of cancer cells in vitro and in vivo, and more research is needed to determine its potential as a cancer treatment. Another area of research is the development of more efficient synthesis methods for 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which could improve yield and reduce the number of steps required for the reaction. Finally, more research is needed to fully elucidate the mechanism of action of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which could lead to the development of more effective treatments for pain, inflammation, and cancer.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a multi-step process that involves the reaction of 3-chlorobenzonitrile with 4-fluoroaniline to form 1-(3-chlorophenyl)-N-(4-fluorophenyl)formamide. This intermediate is then reacted with methyl isocyanate to form 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The synthesis of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been optimized to improve yield and reduce the number of steps required for the reaction.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been the subject of scientific research due to its potential use in the pharmaceutical industry. Studies have shown that 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to have anti-cancer properties, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. The potential use of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in the treatment of cancer is an area of active research.

properties

IUPAC Name

1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-7-5-12(18)6-8-13)20-21-22(10)14-4-2-3-11(17)9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWBNUYLDFGFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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